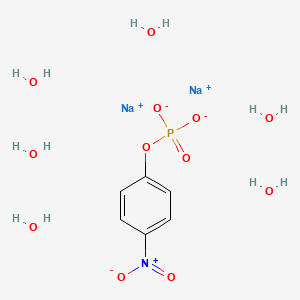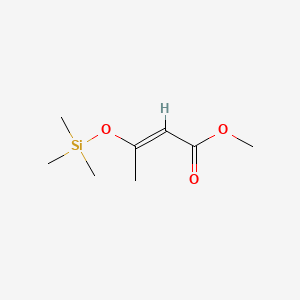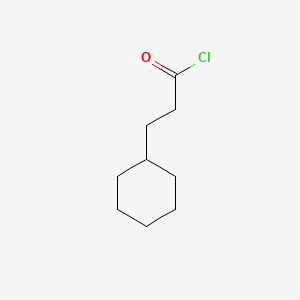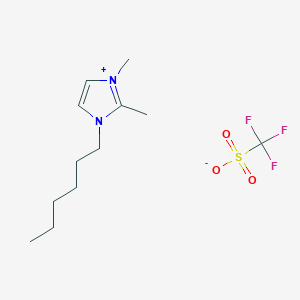
(2-Chloropyridin-3-yl)methanol
概要
説明
(2-Chloropyridin-3-yl)methanol, also known as 2-chloro-3-methoxypyridine, is an organic compound with the molecular formula C5H6ClNO. It is a colourless liquid with a sweet, pungent odour, and is miscible with water. This compound is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, as well as potential future directions, are discussed in
科学的研究の応用
Biocatalytic Synthesis in Microreaction Systems
(Chen et al., 2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a green, economic, and efficient approach. Utilizing recombinant E. coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system, they achieved high yields with significant efficiency improvements in a biphasic microreaction system.
Catalysis in Nickel Complexes
(Kermagoret & Braunstein, 2008) demonstrated the synthesis of nickel complexes with (pyridin-2-yl)methanol. These complexes were tested in ethylene oligomerization, indicating potential in catalytic applications with significant turnover frequencies.
Chiral Intermediate Production
(Ni, Zhou, & Sun, 2012) focused on producing a key chiral intermediate of Betahistine using a newly isolated Kluyveromyces sp. This study highlights the application in pharmaceutical synthesis, showcasing the effectiveness of microbial cell catalysis in an aqueous two-phase system.
Hydrogen-Bonding Studies
(Singh et al., 2008) conducted a Raman and DFT study to understand the hydrogen-bonding dynamics of 3-chloropyridine with methanol. Their findings contribute to the broader understanding of molecular interactions, crucial in areas like material science and molecular biology.
Reaction Rates in Nucleophilic Substitution
(Coppens et al., 2010) measured the reaction rates of chloropyridine N-oxides with piperidine in methanol, providing valuable insights into the kinetics of nucleophilic substitution reactions, which are fundamental in organic synthesis.
Molecular Structure Analysis
(Lakshminarayana et al., 2009) synthesized and characterized a compound related to (2-chloropyridin-3-yl)methanol, contributing to the understanding of molecular structures and intermolecular interactions in chemistry.
Lipid Dynamics in Biomembranes
(Nguyen et al., 2019) studied how methanol influences lipid dynamics, providing insights relevant to the study of biomembranes and the effects of solvents in biological systems.
Methanol in Industrial Catalysis
(Richard & Fan, 2018) discussed the use of methanol in industrial catalysis, particularly in methanol synthesis, highlighting its role in improving catalytic performance when integrated with rare earth elements.
特性
IUPAC Name |
(2-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDWSBKPCOQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377071 | |
| Record name | (2-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)methanol | |
CAS RN |
42330-59-6 | |
| Record name | 2-Chloro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42330-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)








![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)
